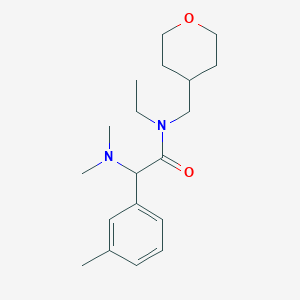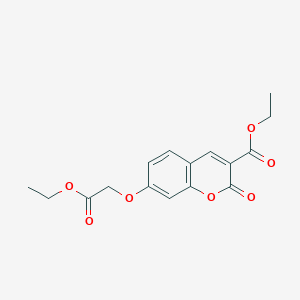![molecular formula C16H23N3O3S B5628818 1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5628818.png)
1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of piperazine derivatives, including compounds with thiazole and furanyl moieties, are of significant interest due to their wide range of biological activities. These compounds are often explored for their potential as pharmaceutical agents, demonstrating various pharmacological properties.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step organic reactions, starting from basic building blocks like acetylfurans, aromatic aldehydes, and piperazine itself. A common approach involves cyclization, condensation, and Mannich reactions to introduce the desired functional groups into the piperazine backbone (Kumar et al., 2017). For thiazole and furanyl-containing compounds, specific synthetic routes might involve the use of intermediates that introduce these moieties through targeted synthetic steps.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These methods provide detailed information about the molecular framework, including the presence of thiazole and furanyl groups and their positioning relative to the piperazine core. Structural characterization is crucial for confirming the identity and purity of synthesized compounds (Kumar et al., 2017).
Propriétés
IUPAC Name |
oxolan-2-yl-[4-(2-propyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-2-4-14-17-12(11-23-14)15(20)18-6-8-19(9-7-18)16(21)13-5-3-10-22-13/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVQFZZLFFEIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Propyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5628736.png)
![(1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628744.png)



![1-benzyl-4-phenyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5628783.png)


![1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3,3-diphenylpiperidine](/img/structure/B5628807.png)

![2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5628842.png)
![(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5628850.png)
![6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5628851.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5628855.png)